Methyl-3-methyl-5-oxoheptanoate
Description
Contextual Significance and Research Landscape
β-Keto esters are a cornerstone of modern organic synthesis, valued for their versatile reactivity. rsc.orgfiveable.me These compounds serve as crucial intermediates in the formation of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and the fragrance industry. rsc.org The research landscape for β-keto esters is rich and varied, with extensive studies on their synthesis and derivatization. rsc.orgorganic-chemistry.org
While direct research on Methyl-3-methyl-5-oxoheptanoate is limited, the study of similar molecules, such as other substituted β-keto esters, provides a framework for understanding its potential significance. For instance, research into the synthesis of β-substituted γ-keto esters highlights the importance of the strategic placement of alkyl groups, which can influence the molecule's reactivity and subsequent applications. organic-chemistry.org The investigation of novel ketone esters is also an active area of research, with studies exploring their potential biological activities. nih.govresearchgate.net
Structural Characteristics and Functional Group Analysis in Academic Research
The structure of this compound, as its name implies, contains a heptanoate (B1214049) backbone with a methyl group at the 3-position and a ketone at the 5-position. The key functional groups are the methyl ester and the ketone.
Table 1: Key Functional Groups of this compound and Their General Reactivity
| Functional Group | Description | General Reactivity in Academic Research |
| Methyl Ester | A carboxylic acid derivative where the hydroxyl group is replaced by a methoxy (B1213986) group (-OCH₃). | Can undergo hydrolysis to form the corresponding carboxylic acid, and transesterification to form other esters. rsc.org |
| Ketone | A carbonyl group (C=O) bonded to two other carbon atoms. | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent α-protons are acidic and can be removed by a base to form an enolate. pressbooks.publibretexts.org |
| β-Keto Ester Moiety | The ester group is located at the β-position relative to the ketone. | This arrangement leads to enhanced acidity of the α-protons between the two carbonyl groups, making it a valuable synthon in carbon-carbon bond-forming reactions. fiveable.me |
The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. The ketone can be reduced to an alcohol, while the ester can be hydrolyzed or converted to an amide. The true synthetic power of β-keto esters, however, lies in the reactivity of the α-carbon, which is activated by both carbonyl groups. fiveable.me
Table 2: Physicochemical Properties of a Structurally Similar Compound: 3-Methyl-5-oxoheptanoic Acid
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 158.094294304 g/mol |
| Monoisotopic Mass | 158.094294304 g/mol |
| Topological Polar Surface Area | 54.4 Ų |
| Heavy Atom Count | 11 |
| Complexity | 151 |
Data obtained for the corresponding carboxylic acid, 3-Methyl-5-oxoheptanoic acid, from PubChem. nih.gov
Scope and Objectives of Academic Inquiry Pertaining to this compound
Given the established importance of β-keto esters, academic inquiry into this compound would likely focus on several key areas:
Development of Novel Synthetic Routes: Research could be directed towards establishing efficient and stereoselective methods for the synthesis of this compound. This could involve exploring various starting materials and catalytic systems. General methods for synthesizing β-keto esters often involve the Claisen condensation or related reactions. researchgate.net
Exploration of Reactivity and Derivatization: A primary objective would be to investigate the reactivity of this compound in a variety of chemical transformations. This would include reactions at the ketone, the ester, and the activated α-carbon. The resulting derivatives could be of interest for their own unique properties and potential applications.
Investigation of Potential Applications: Research would aim to identify potential uses for this compound and its derivatives. Based on the applications of other β-keto esters, this could include their use as building blocks in the synthesis of pharmaceuticals, natural products, or advanced materials. Recent studies have also explored the antibacterial activity of novel keto esters. researchgate.netmdpi.com
Spectroscopic and Analytical Characterization: A fundamental objective of any study on a novel compound is its thorough characterization using modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-methyl-5-oxoheptanoate |
InChI |
InChI=1S/C9H16O3/c1-4-8(10)5-7(2)6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
YYOYDGLVJGZAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)CC(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Methyl 3 Methyl 5 Oxoheptanoate
Reactions at the Ketone Functionality
The ketone group in methyl-3-methyl-5-oxoheptanoate is a primary site for nucleophilic addition and reduction reactions. Various reagents can be employed to transform the carbonyl group into other functionalities, such as alcohols or more complex carbon skeletons.
One of the most common transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for the selective reduction of the ketone in the presence of the ester. The choice of solvent and temperature can influence the reaction's efficiency and selectivity.
More complex hydride reagents, such as lithium aluminum hydride (LiAlH₄), are more powerful and will typically reduce both the ketone and the ester functionalities. However, by carefully controlling the reaction conditions, such as using a stoichiometric amount of the reagent at low temperatures, it is sometimes possible to achieve selective reduction of the ketone.
Enzyme-catalyzed reductions offer a high degree of stereoselectivity, which is crucial for the synthesis of chiral molecules. Baker's yeast (Saccharomyces cerevisiae) and isolated ketoreductase enzymes are known to reduce β-keto esters to the corresponding β-hydroxy esters with high enantiomeric excess. researchgate.netnih.gov The stereochemical outcome of these reductions is dependent on the specific enzyme and the substrate structure. For this compound, enzymatic reduction would be expected to yield diastereomeric hydroxy esters.
The ketone functionality can also undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This allows for the introduction of new carbon-carbon bonds at the C5 position.
| Reaction | Reagent(s) | Product(s) | Notes |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methyl 3-methyl-5-hydroxyheptanoate | Selective for the ketone. |
| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-methylheptane-1,5-diol | Reduces both ketone and ester. |
| Enzymatic Reduction | Baker's Yeast | (3R,5S)- or (3R,5R)-methyl 3-methyl-5-hydroxyheptanoate | Stereoselective reduction. |
| Grignard Addition | Alkyl Magnesium Halide (R-MgX) | Methyl 3-methyl-5-alkyl-5-hydroxyheptanoate | Forms a tertiary alcohol. |
Transformations of the Ester Moiety
The methyl ester group of this compound can undergo several important transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. aklectures.com Basic hydrolysis, using a reagent like sodium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield 3-methyl-5-oxoheptanoic acid. Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in the presence of water, directly yields the carboxylic acid.
Transesterification, the conversion of one ester to another, is a useful reaction for modifying the properties of the molecule, for instance, to introduce a different alcohol moiety. rsc.orgnih.govucc.iersc.org This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) will lead to the corresponding ester of the new alcohol. Enzymatic methods using lipases are also effective for the transesterification of β-keto esters under mild conditions. rsc.org
Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). As mentioned earlier, LiAlH₄ will also reduce the ketone, leading to the formation of a diol. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved through protection of the ketone group followed by reduction and deprotection.
| Reaction | Reagent(s) | Product(s) | Notes |
| Basic Hydrolysis | 1. NaOH, H₂O2. H₃O⁺ | 3-Methyl-5-oxoheptanoic acid | Saponification followed by acidification. |
| Acidic Hydrolysis | H₂SO₄, H₂O | 3-Methyl-5-oxoheptanoic acid | Reversible reaction. |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 3-methyl-5-oxoheptanoate | Exchanges the methyl group for another alkyl group. |
| Ester Reduction | LiAlH₄ | 3-Methylheptane-1,5-diol | Reduces both the ester and the ketone. |
Stereochemical Control in Functional Group Interconversions
The presence of a stereocenter at the C3 position of this compound means that reactions at the C5 ketone can lead to the formation of diastereomers. The control of stereochemistry during these transformations is a critical aspect of its synthetic utility, particularly in the synthesis of biologically active molecules.
Diastereoselective reduction of the ketone can be achieved using various methods. Chelation-controlled reductions, where a metal ion coordinates to both the ketone and ester carbonyls, can favor the formation of one diastereomer. For example, using a bulky hydride reagent in the presence of a Lewis acid can lead to high diastereoselectivity.
Substrate-controlled reductions rely on the existing stereocenter to direct the approach of the reducing agent. Felkin-Anh and Cram's chelation models are often used to predict the stereochemical outcome of such reactions. The relative stereochemistry of the product will depend on the size of the substituents around the chiral center and the reaction conditions.
Enzymatic reductions, as mentioned previously, are particularly powerful for achieving high diastereoselectivity. acs.orgnih.gov Different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either diastereomer of the corresponding β-hydroxy ester.
| Reaction | Method | Expected Outcome | Notes |
| Diastereoselective Reduction | Chelation Control (e.g., Zn(BH₄)₂) | Predominantly one diastereomer | The metal chelates to both carbonyls, directing the hydride attack. |
| Diastereoselective Reduction | Substrate Control (e.g., NaBH₄) | Mixture of diastereomers, one may predominate | The existing stereocenter influences the trajectory of the nucleophile. |
| Enzymatic Reduction | Ketoreductases | High diastereomeric excess | The enzyme's active site provides a chiral environment for the reaction. researchgate.netacs.org |
Multi-component Reactions Involving this compound
The presence of both a ketone and an ester group, along with an enolizable α-proton, makes this compound a suitable substrate for various multi-component reactions. These reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product.
For example, β-keto esters are common starting materials in the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that produces dihydropyridines. In a typical Hantzsch synthesis, a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine (B1217469) ring. Using this compound in such a reaction would lead to the formation of a highly substituted dihydropyridine derivative.
Another important multi-component reaction involving β-keto esters is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. This reaction involves the condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) under acidic conditions.
The reactivity of this compound in these and other multi-component reactions provides a powerful tool for the rapid construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. beilstein-journals.orguwindsor.canih.gov
| Reaction Name | Reactants | Product Type |
| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia | Dihydropyridine |
| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |
| Feist-Benary Furan (B31954) Synthesis | This compound, α-Halo ketone | Substituted Furan |
Based on a comprehensive search of available scientific literature, there is limited specific information regarding "this compound" as a widely utilized versatile intermediate for the synthesis of complex molecules. The outlined applications in natural product synthesis, the creation of structurally diverse compounds, and the construction of chiral scaffolds are not extensively documented for this particular compound.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline without speculating on research findings that are not publicly available.
However, information is available for structurally related keto esters and their roles as intermediates in organic synthesis. For instance, compounds like Methyl 7-oxoheptanoate tandfonline.com and methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate are recognized as key intermediates in the synthesis of prostaglandins like Misoprostol researchgate.net. The synthesis of various fatty acids and other organic structures often involves reactions with related ester compounds orgsyn.org.
If you would like to proceed with an article on a more widely documented chemical intermediate that fits the intended scope of the outline, please provide an alternative compound name.
Mechanistic Investigations of Reactions Involving Methyl 3 Methyl 5 Oxoheptanoate
Kinetic and Thermodynamic Aspects of Chemical Transformations
The reactions of β-keto esters like methyl-3-methyl-5-oxoheptanoate are governed by both kinetic and thermodynamic principles. The presence of the keto and ester functionalities, separated by a methylene (B1212753) group, leads to the characteristic acidity of the α-protons and the potential for enolate formation, which is central to many of its transformations. aklectures.comlibretexts.orglibretexts.org
Kinetic Considerations:
The rates of reactions involving this compound are significantly influenced by the reaction conditions. For instance, in base-catalyzed reactions, the rate of enolate formation is a critical kinetic parameter. The choice of base and solvent can dramatically affect this rate. Strong, non-nucleophilic bases are often employed to ensure rapid and complete enolate formation, while weaker bases may lead to equilibrium mixtures.
Kinetic resolution is a powerful technique that has been applied to β-keto esters. researchgate.net For example, lipase-catalyzed transesterification can resolve racemic mixtures of alcohols using a β-keto ester as an acyl donor. google.comgoogle.com In a hypothetical kinetic resolution involving a racemic precursor to this compound, a lipase (B570770) could selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer. The efficiency of such a resolution is determined by the relative rates of reaction of the two enantiomers with the enzyme. google.com
Thermodynamic Considerations:
From a thermodynamic standpoint, the stability of the intermediates and products plays a crucial role. The enolate of this compound is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. This thermodynamic stability is a driving force for its formation.
In reactions such as the Claisen condensation, which is a common method for synthesizing β-keto esters, the final deprotonation of the β-keto ester product by the alkoxide base is often the thermodynamic driving force for the reaction, shifting the equilibrium towards the product. libretexts.orglibretexts.org Conversely, decarboxylation of the corresponding β-keto acid is a thermodynamically favorable process that drives reactions to completion. aklectures.com
Elucidation of Catalytic Cycles and Active Species
Catalysis plays a pivotal role in the transformations of this compound, enabling a wide range of reactions with high efficiency and selectivity. The elucidation of the catalytic cycles and the nature of the active species are key to understanding and optimizing these processes.
Palladium-Catalyzed Reactions:
Palladium complexes are particularly versatile catalysts for reactions of β-keto esters. nih.gov For an allylic ester derivative of this compound, a palladium(0) catalyst can initiate a catalytic cycle through oxidative addition. This would form a π-allylpalladium enolate intermediate. nih.gov This key intermediate can then undergo various transformations:
Reductive Elimination: Leading to an α-allylated ketone.
β-Hydride Elimination: Resulting in the formation of an α,β-unsaturated ketone.
Hydrogenolysis: In the presence of a proton source like formic acid, the ester group can be removed to yield the corresponding ketone. nih.gov
Aldol (B89426) Condensation and Michael Addition: The palladium enolate can also participate in intermolecular or intramolecular aldol and Michael reactions. nih.gov
Zinc-Based Catalysis:
Zinc-based catalysts are also employed in reactions involving β-keto esters. For instance, a ZnCl₂-catalyzed Friedel-Crafts reaction between furan (B31954) and a cyclic anhydride (B1165640) has been used in the synthesis of a key intermediate for misoprostol. researchgate.net In a similar vein, zinc carbenoids can be used for the chain extension of β-keto esters, leading to the formation of β-substituted γ-keto esters. organic-chemistry.org The proposed mechanism involves the formation of a zinc enolate, which then reacts with the zinc carbenoid to form a donor-acceptor cyclopropane. This intermediate subsequently fragments to yield the chain-extended product. organic-chemistry.org
Enzyme Catalysis:
Enzymes, particularly lipases, are effective catalysts for the stereoselective transesterification of β-keto esters. google.comgoogle.com In a typical catalytic cycle for a lipase-catalyzed kinetic resolution, the enzyme's active site (often a serine residue) attacks the carbonyl group of the β-keto ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol and an acylated enzyme intermediate. The acyl group is subsequently transferred to the target alcohol, regenerating the free enzyme. google.com
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects, which encompass both steric and electronic influences, are fundamental in dictating the reactivity and, particularly, the stereochemical outcome of reactions involving chiral β-keto esters like this compound.
Diastereoselective Reductions:
The reduction of the keto group in α-substituted β-keto esters can lead to the formation of two diastereomeric β-hydroxy esters. The stereochemical outcome is highly dependent on the choice of reducing agent and any coordinating Lewis acids. researchgate.net For a molecule like this compound, which has a methyl group at the α-position (position 3), chelation control can be a powerful tool to direct the stereoselectivity.
Chelating Lewis Acids: Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄), can form a rigid five-membered chelate ring with the β-keto ester. This conformation directs the hydride reducing agent to attack from the less hindered face, leading to the syn-diastereomer with high selectivity. researchgate.net
Non-Chelating Conditions: In the presence of non-chelating Lewis acids like cerium trichloride (B1173362) (CeCl₃) and in coordinating solvents, a non-chelated, open-chain transition state is favored. Steric hindrance then dictates that the reducing agent attacks from the face opposite to the larger substituent at the α-position, resulting in the formation of the anti-diastereomer. researchgate.net
Asymmetric Hydrogenation:
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric hydrogenation of α-substituted β-keto esters. researchgate.net In this process, the chiral center at the α-position is epimerized in situ while the ketone is stereoselectively reduced. This allows for the conversion of a racemic starting material into a single stereoisomer of the product in high yield and enantiomeric excess. Chiral ruthenium(II) and iridium(I) catalysts with chiral phosphine (B1218219) ligands have been shown to be highly effective for the DKR of various β-keto esters, affording the anti-β-hydroxy esters with excellent diastereo- and enantioselectivity. researchgate.netresearchgate.net The specific geometry and electronic properties of the metal-ligand complex are crucial for achieving high levels of stereocontrol.
Advanced Analytical and Spectroscopic Research Applied to Methyl 3 Methyl 5 Oxoheptanoate
High-Resolution Spectroscopic Techniques for Structural Elucidation in Synthetic Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide atom-level connectivity information. For Methyl-3-methyl-5-oxoheptanoate, the spectra would be expected to show distinct signals corresponding to each unique proton and carbon environment. The chemical shifts are influenced by the electronic environment of the nuclei, particularly the deshielding effects of the adjacent carbonyl and ester functional groups.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Signal/Fragment | Predicted Chemical Shift/m/z | Description |
|---|---|---|---|
| ¹H NMR | -CH₃ (C1) | ~ 0.9 ppm (t) | Terminal methyl group of the ethyl ketone moiety. |
| -CH₂- (C2) | ~ 2.4 ppm (q) | Methylene (B1212753) group adjacent to the ketone. | |
| -CH- (C3-CH₃) | ~ 1.2 ppm (d) | Methyl group at the chiral center (C3). | |
| -CH- (C3) | ~ 2.8 ppm (m) | Methine group at the chiral center. | |
| -CH₂- (C4) | ~ 2.6 ppm (d) | Methylene group between the chiral center and the ester carbonyl. | |
| -O-CH₃ | ~ 3.7 ppm (s) | Methyl ester group. | |
| ¹³C NMR | Ketone C=O (C5) | ~ 208 ppm | Carbonyl carbon of the ketone. |
| Ester C=O | ~ 172 ppm | Carbonyl carbon of the methyl ester. | |
| -O-CH₃ | ~ 52 ppm | Methyl ester carbon. | |
| Other Aliphatic C | 10 - 50 ppm | Remaining carbons of the alkyl chain. | |
| MS (EI) | [M]⁺ | 158.09 | Molecular ion peak corresponding to the formula C₈H₁₄O₃. |
| [M-31]⁺ | 127.08 | Loss of the methoxy (B1213986) group (-OCH₃). |
Chromatographic Methods for Purity and Enantiomeric Excess Determination in Research Contexts
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for determining the success of asymmetric syntheses through the measurement of enantiomeric excess (ee).
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC, suitable for volatile compounds, and HPLC are routinely used to determine the chemical purity of the final product. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or solvents, which can then be quantified.
Chiral Chromatography for Enantiomeric Excess (ee): Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers ((R) and (S)). In the context of asymmetric synthesis, it is crucial to determine the ratio of these enantiomers. This is accomplished using chiral chromatography, typically chiral HPLC. nih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. frontiersin.org The enantiomeric excess is calculated from the integrated areas of the two separated enantiomeric peaks. A simple and reliable chiral HPLC method is often developed to accurately measure the enantiomeric excess of the desired enantiomer. nih.gov
Table 2: Representative Chromatographic Conditions for Analysis
| Parameter | HPLC for Purity | Chiral HPLC for Enantiomeric Excess | Gas Chromatography (GC) for Purity |
|---|---|---|---|
| Column | C18 reverse-phase | Chiral Stationary Phase (e.g., polysaccharide-based like OD-RH) nih.gov | Capillary column (e.g., DB-5 or similar) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water | Isocratic mixture of Hexane/Isopropanol | Helium or Nitrogen |
| Detector | UV (at ~210 nm) or ELSD | UV or Circular Dichroism (CD) | Flame Ionization Detector (FID) |
| Purpose | Quantify chemical impurities. | Separate and quantify (R) and (S) enantiomers. | Assess purity and detect volatile impurities. |
In Situ Spectroscopic Monitoring of Reaction Progress
Modern synthetic chemistry increasingly utilizes Process Analytical Technology (PAT) to monitor reactions in real-time. cardiff.ac.uk In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, allow researchers to track the consumption of reactants and the formation of products without needing to withdraw samples from the reaction vessel.
For the synthesis of this compound, which could be formed via a Claisen condensation or similar pathway, an in situ probe could be submerged in the reaction mixture. By collecting spectra at regular intervals, a kinetic profile of the reaction can be generated.
For example, using in situ FTIR spectroscopy:
Reactant Disappearance: The characteristic absorption bands of the starting materials would be observed to decrease in intensity over time.
Product Formation: Concurrently, the appearance and increase in intensity of specific absorption bands for this compound would be monitored. Crucially, one would track the emergence of two distinct carbonyl (C=O) stretching frequencies: one for the ketone (~1715 cm⁻¹) and another for the ester (~1745 cm⁻¹).
This real-time monitoring provides valuable data for reaction optimization, helping to determine the precise endpoint of the reaction and identify the formation of any transient intermediates or by-products. This approach avoids issues associated with offline sampling and provides a more accurate understanding of the reaction dynamics.
Computational and Theoretical Studies on Methyl 3 Methyl 5 Oxoheptanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity of Methyl-3-methyl-5-oxoheptanoate are available in the public domain. Such studies would typically involve methods like Density Functional Theory (DFT) to determine properties like molecular orbital energies, electron density distribution, and reactivity indices.
Molecular Modeling of Conformational Landscapes and Intermolecular Interactions
There is no published research on the molecular modeling of the conformational landscapes or the intermolecular interactions of this compound. This type of research would provide insight into the molecule's three-dimensional shapes and how it interacts with itself and other molecules.
Prediction of Reaction Pathways and Transition States
Specific predictions of reaction pathways and the associated transition states for this compound have not been documented in the available scientific literature. These computational investigations are crucial for understanding the mechanisms of chemical reactions involving the compound.
Exploration of Biological Activities and Biochemical Transformations of Methyl 3 Methyl 5 Oxoheptanoate in Model Systems
Enzymatic Biotransformations and Biocatalytic Applications
The enzymatic reduction of ketones is a key transformation in biocatalysis, enabling the synthesis of chiral alcohols with high enantiomeric purity. abap.co.in Methyl-3-methyl-5-oxoheptanoate, as a β-keto ester, is a prime candidate for such stereoselective reductions, primarily through the action of ketoreductases and alcohol dehydrogenases found in a variety of microorganisms.
The stereochemical outcome of these reductions is often predictable by Prelog's rule, which states that the hydride is typically transferred to the re-face of the carbonyl group, resulting in the formation of an (S)-alcohol. researchgate.netfiveable.medalalinstitute.com However, anti-Prelog reductases also exist, providing access to the (R)-enantiomer. nih.gov The stereoselectivity is highly dependent on the specific enzyme and the structure of the substrate. researchgate.net
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various species of Rhodotorula and Candida, are frequently employed for the reduction of β-keto esters. researchgate.netresearchgate.netcapes.gov.br These organisms possess a diverse arsenal (B13267) of oxidoreductases that can catalyze the conversion of the keto group in this compound to a hydroxyl group. For instance, studies on the reduction of various β-keto esters using Saccharomyces cerevisiae have demonstrated the production of the corresponding β-hydroxy esters with high enantiomeric excess. researchgate.net Genetic engineering of baker's yeast, by knocking out or overexpressing specific reductase genes, has been shown to improve the stereoselectivity of these reactions. nih.gov
The general reaction for the enzymatic reduction of this compound can be depicted as follows:
This compound + NAD(P)H + H⁺ ⇌ Methyl-(3S/R)-3-methyl-5-hydroxyheptanoate + NAD(P)⁺
The following table summarizes the types of enzymes and microorganisms that are instrumental in the biotransformation of β-keto esters, which are applicable to this compound.
| Biocatalyst Type | Specific Examples | Typical Product(s) from β-Keto Esters | Key Characteristics |
| Whole-Cell Biocatalysts | Saccharomyces cerevisiae (Baker's Yeast) | (S)-β-Hydroxy esters (Prelog's rule) | Readily available, contains multiple reductases, cofactor regeneration in situ. researchgate.netresearchgate.netnih.gov |
| Rhodotorula sp. (e.g., R. glutinis, R. rubra) | (R)- or (S)-β-Hydroxy esters | Can exhibit both Prelog and anti-Prelog selectivity depending on the species and substrate. capes.gov.br | |
| Candida sp. | Chiral alcohols | Known for a wide range of reductase activities. | |
| Isolated Enzymes | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | (S)- or (R)-β-Hydroxy esters | High selectivity, requires addition of cofactors (e.g., NADPH, NADH). mdpi.comnih.gov |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Enantiopure secondary alcohols | Demonstrates broad substrate scope for ketones and β-keto esters. nih.gov |
The application of these biocatalytic reductions is significant for the synthesis of valuable chiral building blocks. Chiral β-hydroxy esters are precursors to a wide array of pharmaceuticals and fine chemicals. sigmaaldrich.cn Patents have been filed for processes that utilize lipase-catalyzed transesterification of β-keto esters to produce chiral products, highlighting the industrial relevance of these transformations. google.com
Investigations into Fundamental Biochemical Interactions in Non-Human Biological Models
While direct studies on the biochemical interactions of this compound in non-human biological models are limited, research on structurally similar β-keto esters provides valuable insights. These compounds can participate in various cellular processes and interact with biological macromolecules.
One area of investigation is the potential antimicrobial activity of β-keto esters. The design of β-keto esters as antibacterial agents has been explored, based on their structural similarity to autoinducers involved in bacterial quorum sensing, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). This suggests that this compound could potentially interfere with bacterial communication and biofilm formation.
Furthermore, the metabolism of ketones in various organisms provides a framework for understanding how this compound might be processed. In many organisms, from bacteria to mammals, β-keto acids are intermediates in fatty acid metabolism and ketone body utilization. mdpi.comgoogle.com Enzymes such as thiolases can cleave β-ketoacyl-CoA esters, indicating that the ester and keto groups of this compound would be recognized and processed by metabolic enzymes.
The table below outlines potential biochemical interactions of this compound based on studies of related compounds.
| Interaction Type | Potential Effect | Basis for Postulation (Analogous Compounds) |
| Enzyme Inhibition/Substrate Mimicry | Interference with bacterial quorum sensing | Structural similarity to N-(3-oxo-hexanoyl)-l-homoserine lactone. |
| Metabolic Processing | Cleavage by thiolase enzymes | Role of β-ketoacyl-CoA esters in fatty acid metabolism. mdpi.com |
| Cellular Signaling | Modulation of metabolic pathways | Ketone bodies are known to have signaling functions in mammals. |
Role as a Metabolic Intermediate in Microbial or Plant Systems
This compound has the structural features of a molecule that could serve as a metabolic intermediate in certain microbial or plant pathways. The presence of both a methyl ester and a ketone functional group makes it susceptible to enzymatic modification.
In microorganisms, particularly those capable of utilizing a wide range of carbon sources, esters are typically first hydrolyzed by esterases to the corresponding carboxylic acid and alcohol. In this case, hydrolysis of this compound would yield 3-methyl-5-oxoheptanoic acid and methanol. nih.gov The resulting β-keto acid can then enter central metabolic pathways. For instance, it could be converted to its CoA thioester, 3-methyl-5-oxoheptanoyl-CoA, which can then be cleaved by a thiolase to yield smaller acyl-CoA molecules that can be further metabolized through pathways like the citric acid cycle. mdpi.comgoogle.com
Some microorganisms, like Rhodotorula glutinis, are known to metabolize a variety of organic compounds and can be cultivated on diverse waste streams. nih.govnih.gov It is plausible that such organisms could utilize this compound as a carbon and energy source.
In plants, the biosynthesis and metabolism of esters are crucial for the production of flavors, fragrances, and defense compounds. While there is no direct evidence of this compound being a natural plant metabolite, the enzymatic machinery for its synthesis and degradation is likely present. Plant metabolism involves a vast array of acyltransferases and esterases that could potentially synthesize or hydrolyze this compound.
The potential metabolic fate of this compound in a microbial or plant system is summarized in the table below.
| Metabolic Process | Potential Product(s) | Enzymatic Step |
| Ester Hydrolysis | 3-Methyl-5-oxoheptanoic acid + Methanol | Esterase |
| Keto Reduction | Methyl-3-methyl-5-hydroxyheptanoate | Ketoreductase / Dehydrogenase |
| Thiolytic Cleavage (of CoA derivative) | Acetyl-CoA + Methyl-propionyl-CoA | Thiolase |
Future Directions and Emerging Research Avenues for Methyl 3 Methyl 5 Oxoheptanoate
Innovations in Sustainable Synthetic Approaches
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing valuable compounds like Methyl-3-methyl-5-oxoheptanoate. Future research in this area is poised to move beyond traditional synthetic routes, embracing novel and environmentally benign strategies.
Emerging sustainable approaches for the synthesis of β-keto esters, a class to which this compound belongs, include electrochemical methods and enzymatic transformations. Electrochemical synthesis offers a mild and efficient alternative to conventional methods that often rely on stoichiometric metallic oxidants. rsc.org This technique utilizes electrons as clean oxidants and can be performed in green solvents such as acetone (B3395972) and water, significantly reducing the environmental impact. rsc.org The development of electrochemical methods tailored for the specific structure of this compound, potentially through continuous flow processes, could offer a scalable and sustainable industrial production route.
Biocatalysis presents another promising avenue for the sustainable synthesis of chiral β-keto esters. The use of enzymes, such as ketoreductases, can facilitate the asymmetric reduction of prochiral diketones to produce enantiomerically pure β-hydroxy esters, which are precursors to or can be derived from compounds like this compound. rsc.org Research into developing robust, self-sufficient heterogeneous biocatalysts that can be easily recovered and reused will be crucial for the economic viability of such processes. rsc.org Furthermore, lipase-catalyzed transesterification offers a mild, solvent-free method for producing optically active β-keto esters, which could be adapted for the synthesis of specific enantiomers of this compound. google.com
The table below summarizes potential sustainable synthetic routes applicable to this compound.
| Synthetic Approach | Key Features | Potential Advantages |
| Electrochemical Synthesis | Utilizes electrons as oxidants; can be performed in green solvents. rsc.org | Reduced waste, milder reaction conditions, potential for scalability. rsc.org |
| Enzymatic Reduction | Employs ketoreductases for asymmetric synthesis. rsc.org | High enantioselectivity, environmentally friendly. rsc.org |
| Lipase-Catalyzed Transesterification | Mild, solvent-free conditions. google.com | Production of optically active esters, chemoselectivity. google.com |
Expanding the Scope of Complex Molecule Synthesis
This compound serves as a valuable building block in organic synthesis, and its utility in the construction of complex molecules is an area of active research. The presence of multiple functional groups—an ester, a ketone, and a chiral center—allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of natural products and pharmaceuticals.
The β-keto ester moiety is a well-established synthon in carbon-carbon bond-forming reactions. researchgate.net Future research will likely focus on leveraging the unique substitution pattern of this compound in novel synthetic strategies. For instance, its application in palladium-catalyzed reactions of allylic esters of β-keto esters could lead to the development of new methods for creating α-allyl ketones, α,β-unsaturated ketones, and other valuable synthetic intermediates. nih.gov These transformations, which proceed via palladium enolates, offer a modern alternative to classical β-keto ester chemistry. nih.gov
Furthermore, the potential for this compound to be used in diversity-oriented synthesis (DOS) is significant. mdpi.com By systematically modifying its structure through a series of reactions, libraries of complex and diverse molecules can be generated. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates. The iterative assembly of boronate building blocks, a strategy that has proven successful in the synthesis of complex natural products, could be adapted to incorporate fragments derived from this compound. nih.gov
The following table highlights the potential of this compound in the synthesis of various classes of complex molecules.
| Class of Complex Molecule | Synthetic Utility of this compound |
| Natural Products | As a chiral building block for the stereoselective synthesis of complex natural product scaffolds. google.com |
| Pharmaceuticals | As an intermediate in the synthesis of bioactive compounds and new therapeutic agents. chemimpex.com |
| Novel Materials | As a monomer or precursor for the synthesis of specialty polymers with tailored properties. |
Advanced Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reactivity and properties of this compound relies on the application of advanced analytical techniques. Future research will undoubtedly employ a sophisticated suite of analytical tools to gain deeper mechanistic insights into its chemical transformations and interactions.
Mass spectrometry (MS) is a powerful tool for the characterization of β-keto esters and the study of their fragmentation patterns. cdnsciencepub.comacs.org High-resolution mass spectrometry can be instrumental in elucidating the structures of reaction intermediates and products, providing crucial evidence for proposed reaction mechanisms. The study of the mass spectra of γ-substituted β-keto esters, such as this compound, can help in differentiating between isomers and understanding the influence of substituents on fragmentation pathways. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and stereochemical assignment of chiral molecules like this compound. Advanced NMR techniques, such as the use of chiral derivatizing agents, can be employed to determine the absolute configuration of the chiral center. researchgate.net Furthermore, detailed ¹H NMR analysis can be used to assign the relative stereochemistry of reaction products, for example, in the diastereoselective reduction of the keto group. researchgate.neteurekaselect.comnih.gov
Computational chemistry will play an increasingly important role in complementing experimental studies. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. acs.org Such computational studies can provide a detailed understanding of the electronic structure and reactivity of this compound, guiding the design of new reactions and catalysts. researchgate.net
| Analytical Technique | Application in this compound Research |
| Mass Spectrometry (MS) | Elucidation of fragmentation patterns and differentiation of isomers. cdnsciencepub.comacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical assignment. researchgate.netresearchgate.neteurekaselect.comnih.gov |
| Computational Chemistry (e.g., DFT) | Modeling reaction mechanisms and predicting reactivity. acs.orgresearchgate.net |
Novel Biochemical Insights from Model System Investigations
The structural similarity of this compound to endogenous metabolites suggests its potential for interesting biochemical interactions. Future research in this area will likely focus on using this compound as a molecular probe to investigate various biological pathways and enzyme functions.
Given that ketone bodies play a significant role in cellular metabolism and signaling, the study of exogenous ketone esters like this compound could provide valuable insights. nih.govnih.govresearchgate.net Research could explore its metabolic fate in various cell types and its effects on key metabolic pathways, such as glucose and lipid metabolism. Such studies might reveal whether it can be utilized as an alternative energy source or if it modulates signaling pathways involved in metabolic regulation.
The design of β-keto esters as potential enzyme inhibitors is an active area of research. nih.gov The structure of this compound could be used as a scaffold for the development of inhibitors for specific enzymes, such as those involved in bacterial quorum sensing or other disease-related pathways. nih.gov By systematically modifying its structure, researchers can aim to create potent and selective inhibitors with therapeutic potential.
Investigations into the enzymatic transformations of this compound could also uncover novel biocatalytic applications. For instance, enzymes like lipoxygenases, which are involved in the metabolism of fatty acids, might be capable of acting on this compound, leading to the formation of new bioactive molecules. wikipedia.org Exploring the substrate scope of various enzymes with this compound could expand the toolbox of biocatalysts for synthetic chemistry.
| Research Area | Potential Biochemical Insights from this compound |
| Metabolic Studies | Understanding its role as a potential energy source or modulator of metabolic pathways. nih.govnih.govresearchgate.net |
| Enzyme Inhibition | Designing novel enzyme inhibitors for therapeutic applications. nih.gov |
| Biocatalysis | Discovering new enzymatic transformations and creating novel bioactive compounds. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl-3-methyl-5-oxoheptanoate, and how do reaction conditions influence yield optimization?
- Methodological Answer : Common synthetic approaches include Claisen condensation of methyl acetoacetate derivatives or oxidation of 3-methyl-5-hydroxyheptanoate precursors. Yield optimization depends on:
- Catalyst selection : Acidic (e.g., H₂SO₄) vs. basic (e.g., NaOEt) catalysts influence intermediate stabilization and byproduct formation.
- Solvent polarity : Aprotic solvents (e.g., THF) enhance nucleophilic attack efficiency, while polar protic solvents (e.g., MeOH) may promote side reactions .
- Temperature control : Lower temperatures (0–5°C) reduce ketone decomposition, while higher temperatures (60–80°C) accelerate condensation but risk over-oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Focus on ¹H NMR (δ 2.1–2.3 ppm for methyl groups adjacent to carbonyls; δ 3.6–3.8 ppm for ester methoxy protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyls).
- HPLC-ESI-TOF/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and rule out impurities .
- FT-IR : Key absorption bands include ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O), distinguishing between oxidation states .
Advanced Research Questions
Q. How can solvent polarity and catalyst choice influence stereochemical outcomes in the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric catalysis, favoring specific enantiomers. For example, chiral ligands (e.g., BINOL) in THF yield enantiomeric excess (ee) >90%, whereas non-polar solvents (e.g., toluene) reduce selectivity due to poor ligand solvation .
- Catalyst design : Transition-metal catalysts (e.g., Ru-complexes) enable β-ketoester functionalization with stereochemical control. Kinetic studies (e.g., Eyring plots) can quantify activation parameters for competing pathways .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from:
- Deuterated solvent variability : Standardize measurements in CDCl₃ (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) to avoid solvent-induced shifts .
- Impurity interference : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm spin-spin coupling networks.
- Cross-validation : Pair NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₁₄O₃ requires m/z 170.0943 for [M+H]⁺) and isotopic patterns .
Mixed-Methodology Research Questions
Q. How can qualitative and quantitative approaches be integrated to study the environmental degradation pathways of this compound?
- Methodological Answer :
- Quantitative analysis : Use HPLC-MS/MS to quantify degradation products (e.g., 3-methylglutaric acid) under simulated environmental conditions (pH, UV exposure). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .
- Qualitative analysis : Conduct semi-structured interviews with environmental chemists to identify overlooked variables (e.g., microbial activity in soil). Code responses using NVivo software to extract recurring themes .
- Triangulation : Compare lab data with field samples from contaminated sites, applying multivariate statistics (e.g., PCA) to validate degradation models .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results for this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM for acetylcholinesterase) and substrate saturation levels (KM determination via Michaelis-Menten plots).
- Control experiments : Include positive controls (e.g., galantamine for AChE inhibition) and negative controls (solvent-only) to normalize activity measurements .
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify methodological outliers (e.g., variations in IC₅₀ calculation methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
